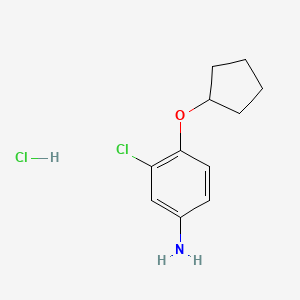

3-Chloro-4-(cyclopentyloxy)aniline hydrochloride

説明

特性

IUPAC Name |

3-chloro-4-cyclopentyloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9;/h5-7,9H,1-4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZCECIIYZGURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Setup and Conditions

- Starting Materials:

- 5-Amino-2-chloro-4-fluorophenol

- Cyclopentyl bromide or cyclopentyl p-toluenesulfonate

- Base: 40% aqueous sodium hydroxide or potassium carbonate

- Phase-transfer catalyst: tetrabutylammonium bromide (TBAB)

- Additive: potassium iodide (KI) to enhance reaction rate

- Solvent: toluene or N,N-dimethylformamide (DMF)

- Reaction Conditions:

- Temperature: 80–100°C

- Reaction time: 2–7 hours depending on scale and reagents

- Stirring under heating with slow addition of aqueous base

Reaction Mechanism

The phenolic hydroxyl group of 5-amino-2-chloro-4-fluorophenol is deprotonated by the base, generating the phenolate ion, which then undergoes nucleophilic substitution with cyclopentyl bromide or tosylate to form the cyclopentyloxy ether. The fluorine substituent remains intact during this step.

Workup and Isolation

- After reaction completion, the mixture is cooled.

- Water is added, and the organic layer is extracted with ethyl acetate or toluene.

- Organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

- Solvent removal under reduced pressure yields the crude product.

- Concentrated hydrochloric acid is added to the toluene solution to precipitate the hydrochloride salt of 3-chloro-4-(cyclopentyloxy)aniline.

- The precipitate is filtered, washed with ethyl acetate and toluene, and dried.

Yields and Purity

- Laboratory scale yields range from 81.8% to 99.6%.

- Industrial scale yields reported around 67.1% to 81.8%.

- The product is obtained as a white solid hydrochloride salt with high purity suitable for further applications.

Representative Experimental Data

| Parameter | Laboratory Scale Example | Industrial Scale Example |

|---|---|---|

| Starting material (5-amino-2-chloro-4-fluorophenol) | 1.03 g (6.37 mmol) | 75.0 g (0.464 mol) |

| Cyclopentyl bromide | 1.32 g (8.82 mmol) | 76.3 g (0.512 mol) |

| Catalyst (TBAB) | 152 mg (0.47 mmol) | 3.03 g (9.41 mmol) |

| Potassium iodide | 300 mg (1.81 mmol) | 776 mg (4.67 mmol) |

| Solvent | Toluene (5 mL) | Toluene (500 mL) |

| Base | 40% NaOH aqueous (5 mL) | 40% NaOH aqueous (500 mL) |

| Temperature | 80°C | 85–90°C |

| Reaction time | 4.5 hours | 7 hours |

| Yield | 99.0% (1.45 g product) | 81.8% (87.2 g product) |

| Hydrochloride salt isolation | Conc. HCl added to toluene extract | Conc. HCl added to toluene extract |

| Final product form | White solid hydrochloride salt | White solid hydrochloride salt |

Alternative Synthetic Routes and Considerations

Use of Cyclopentyl p-Toluenesulfonate:

This alternative alkylating agent can be used instead of cyclopentyl bromide, with similar reaction conditions but potentially shorter reaction times (e.g., 2 hours at 100°C) and yields up to 99.6%.Solvent Variations:

DMF can be used as a solvent with potassium carbonate as base, stirring at room temperature followed by heating to 80°C for 5 hours, allowing for efficient alkylation.Phase-Transfer Catalysis:

Tetrabutylammonium bromide and potassium iodide are critical to facilitate the nucleophilic substitution in biphasic systems, enhancing reaction rates and yields.Purification:

The hydrochloride salt precipitation from the toluene solution provides a straightforward purification step, yielding a product suitable for pharmaceutical or chemical synthesis purposes.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The described method is scalable and reproducible, making it suitable for industrial production.

- The use of phase-transfer catalysts and iodide salts significantly improves reaction kinetics and yields.

- The hydrochloride salt form enhances product stability and ease of handling.

- Reaction conditions are relatively mild, avoiding harsh reagents or solvents, aligning with green chemistry principles.

- High purity (>99%) and good yield (>80%) are achievable, supporting pharmaceutical-grade applications.

化学反応の分析

Types of Reactions: 3-Chloro-4-(cyclopentyloxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines or reduced forms.

Substitution: Formation of substituted aniline derivatives.

科学的研究の応用

3-Chloro-4-(cyclopentyloxy)aniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-Chloro-4-(cyclopentyloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares 3-chloro-4-(cyclopentyloxy)aniline hydrochloride with analogs differing in the 4-position substituent:

Key Observations :

- Solubility : All analogs exhibit low water solubility due to hydrophobic substituents. Cyclopentyloxy and benzyloxy groups further reduce solubility compared to smaller substituents (e.g., methoxy) .

- Biological Activity: The 4-chlorophenoxy derivative showed antiplasmodial activity (ED₅₀ = 3.61 mg/kg) but poor bioavailability due to solubility limitations . The 3-fluorobenzyloxy analog is critical in synthesizing lapatinib, a dual EGFR/HER2 inhibitor, highlighting the role of fluorine in enhancing metabolic stability .

Critical Analysis of Substituent Impact

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability but reduce solubility. Fluorine in the 3-fluorobenzyloxy analog improves resistance to oxidative degradation .

- However, cyclopentyloxy’s conformational flexibility may improve pharmacokinetics compared to rigid groups .

- Hybridization Strategies : Combining with polar moieties (e.g., sarcosine) mitigates solubility issues but may alter pharmacological profiles unpredictably .

生物活性

3-Chloro-4-(cyclopentyloxy)aniline hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

This compound has a molecular formula of C11H14ClN2O and a molecular weight of 224.7 g/mol. The compound features a chloro group and a cyclopentyloxy moiety that contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of aniline compounds, including this compound, exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones ranging from 22 mm to 25 mm compared to standard drugs .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives with similar structures have been tested for their ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .

The mechanism by which this compound exerts its effects involves interaction with various molecular targets. It is believed to modulate enzyme activity or receptor binding, influencing pathways related to cell proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the efficacy of several aniline derivatives against common pathogens. The results indicated that this compound exhibited comparable or superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Study 2: Anticancer Screening

In vitro studies on cancer cell lines revealed that compounds structurally related to this compound induced significant apoptosis at concentrations lower than those required for cytotoxic effects on normal cells. This selectivity highlights its potential as a targeted anticancer agent .

Comparative Analysis

| Property | 3-Chloro-4-(cyclopentyloxy)aniline HCl | Similar Compounds |

|---|---|---|

| Molecular Weight | 224.7 g/mol | Varies (typically <250 g/mol) |

| Antimicrobial Activity | Effective against Pseudomonas and Klebsiella | Varies; some are less effective |

| Anticancer Activity | Induces apoptosis in cancer cells | Some show similar effects |

| Mechanism of Action | Modulates enzyme/receptor activity | Similar mechanisms observed |

Q & A

Q. What are the key steps in synthesizing 3-chloro-4-(cyclopentyloxy)aniline hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves substitution , reduction , and condensation steps. For example:

- Substitution : Reacting a nitro precursor (e.g., 3-chloro-4-fluoronitrobenzene) with cyclopentanol under alkaline conditions (K₂CO₃ or similar bases) to introduce the cyclopentyloxy group .

- Reduction : Converting the nitro group to an amine using Fe/NH₄Cl in acidic conditions, which avoids harsh catalysts like palladium and improves safety .

- Condensation : Coupling the aniline intermediate with acids (e.g., cyanoacetic acid) using condensing agents like DCC or Hünig’s base .

Q. Optimization strategies :

Q. Which analytical methods are critical for characterizing this compound and verifying purity?

- TLC and melting point : Initial purity assessment (e.g., melting point ~178°C) .

- NMR spectroscopy : Confirm structural integrity (e.g., aromatic protons and cyclopentyl group integration in ¹H-NMR) .

- LCMS/HPLC : Quantify purity (>98% via UV detection at 254 nm) and validate molecular weight (e.g., [M+H]⁺ peaks) .

- Elemental analysis : Verify Cl and N content to rule out byproducts .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the aniline moiety .

- Temperature : Stable at 4°C for >6 months; avoid prolonged exposure to >25°C to prevent cyclopentyl group hydrolysis .

- Humidity : Use desiccants to mitigate hygroscopic degradation (common in hydrochloride salts) .

Advanced Research Questions

Q. How can contradictory data on reduction efficiency (e.g., Fe vs. catalytic hydrogenation) be resolved?

Contradictions arise from substrate-specific reactivity:

- Fe/NH₄Cl : Preferred for nitro groups adjacent to electron-withdrawing substituents (e.g., Cl), achieving 82% yield .

- Catalytic hydrogenation : Less effective due to potential dehalogenation side reactions .

Resolution : Perform comparative kinetic studies under standardized conditions (solvent, temperature) to identify optimal reductants for specific substrates .

Q. What computational methods aid in predicting the compound’s reactivity in novel reactions?

- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., amine group reactivity) .

- Molecular docking : Assess interactions with biological targets (e.g., kinase inhibitors) to guide functionalization .

- Solvent effect simulations : Predict solvation energies to optimize reaction media (e.g., DMF vs. THF) .

Q. What strategies mitigate byproduct formation during cyclopentyloxy group introduction?

Q. How does the hydrochloride salt form influence biological activity compared to the free base?

Q. What are the limitations of current synthetic routes for scale-up in academic settings?

Q. How can structural modifications enhance the compound’s applicability in drug discovery?

Q. What mechanistic insights explain the compound’s reactivity in Pd-catalyzed cross-couplings?

- Oxidative addition : The chloro group participates readily in Pd(0)/Pd(II) cycles, enabling Suzuki or Buchwald-Hartwig reactions .

- Transmetallation barriers : Steric hindrance from the cyclopentyl group may slow aryl boronate coupling .

- Theoretical validation : Compare activation energies for Cl vs. other leaving groups (e.g., Br) using computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。